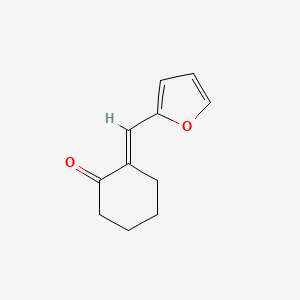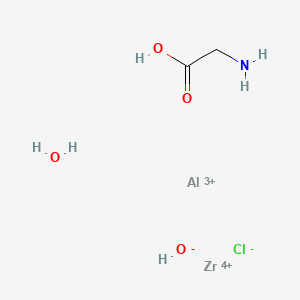
(3-トリエトキシシリルプロピル)-t-ブチルカルバメート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of carbamates, including (3-Triethoxysilylpropyl)-t-butylcarbamate, involves chemical reactions that allow for the introduction of carbamate functional groups into compounds. The literature discusses the methodologies for synthesizing carbamates and their analogs, highlighting the versatility and adaptability of these reactions in creating a wide range of carbamate derivatives for different applications (Vacondio et al., 2010).
Molecular Structure Analysis
Carbamates exhibit a diverse range of molecular structures, which can significantly influence their chemical behavior and applications. The structural analysis of carbamates, including (3-Triethoxysilylpropyl)-t-butylcarbamate, focuses on understanding the interactions and bonding patterns within these molecules, which are critical for their stability and reactivity (Casas et al., 2000).
科学的研究の応用
油の吸着
この化合物は、セルロースナノ結晶を改質するために使用されており、その後、油の吸着に使用できます {svg_1}. この用途は、油流出が深刻な脅威となる環境浄化の取り組みにおいて特に重要です {svg_2}.
シリカエアロゲルの表面化学
軽量で多孔質であることで知られるシリカエアロゲルは、この化合物を使用して有機的に改質できます {svg_3}. 得られたハイブリッドエアロゲルは、熱絶縁性と機械的特性が向上しています {svg_4}.
磁気特性
この化合物は、シリカ官能化マグネタイトナノ粒子をエアロゲルに化学的にドープするために使用できます {svg_5}. これにより、エアロゲルに磁気特性が与えられ、磁気分離や薬物送達などの用途に役立ちます {svg_6}.
重金属の吸着
この化合物を含むシランの組み合わせを使用して調製されたアミンおよびチオール官能化エアロゲルは、廃水から重金属を捕捉するための吸着剤として使用できます {svg_7}. これらの材料は、優れた吸着能力を示し、重金属の除去率は最大90%に達しています {svg_8}.
二酸化炭素除去
この化合物を使用して達成できるエアロゲルのアミン官能基は、気体ストリームまたは環境から二酸化炭素を除去するシリカエアロゲルの速度能力を向上させます {svg_9}.
6. 固体電解質ベースの染料増感太陽電池(DSSC)の製造 この化合物は、固体電解質ベースの染料増感太陽電池(DSSC)の製造のためにシリカナノ粒子を機能化できます {svg_10}.
超ろ過膜の開発
この化合物は、防汚用途のPVDfベースの超ろ過膜の開発にも使用できます {svg_11}.
8. セルロース誘導体のシリカマトリックスへの固定化 この化合物は、二官能性試薬として、セルロース誘導体をシリカマトリックスに固定化して、結合型のキラル固定相(CSP)を生成するために使用できます {svg_12}.
作用機序
While the specific mechanism of action for “(3-TRIETHOXYSILYLPROPYL)-T-BUTYLCARBAMATE” is not available, a similar compound, 3-(Triethoxysilyl)propyl isocyanate, has been used as a bifunctional reagent for the immobilization of cellulose derivatives onto silica matrix to generate bonded type of chiral stationary phases .
Safety and Hazards
将来の方向性
The future directions of research could involve exploring the potential applications of “(3-TRIETHOXYSILYLPROPYL)-T-BUTYLCARBAMATE” in various fields, such as materials science, biochemistry, and pharmaceuticals. The development of new synthesis methods and the study of its reactivity and mechanism of action could also be areas of interest .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3-TRIETHOXYSILYLPROPYL)-T-BUTYLCARBAMATE involves the reaction of 3-aminopropyltriethoxysilane with t-butyl isocyanate in the presence of a base to form the desired compound.", "Starting Materials": [ "3-aminopropyltriethoxysilane", "t-butyl isocyanate", "base (e.g. triethylamine)" ], "Reaction": [ "Add 3-aminopropyltriethoxysilane to a reaction vessel", "Add t-butyl isocyanate to the reaction vessel", "Add a base (e.g. triethylamine) to the reaction vessel", "Heat the reaction mixture to a temperature of 50-60°C and stir for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the desired product with a suitable solvent (e.g. dichloromethane)", "Purify the product by column chromatography or recrystallization" ] } | |
CAS番号 |
137376-38-6 |
分子式 |
C14H31NO5Si |
分子量 |
321.49 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










